RSC-3388

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

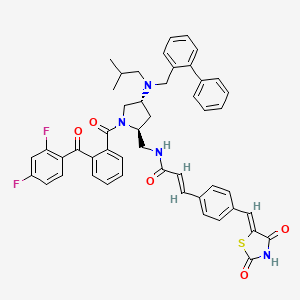

RSC-3388 ist ein Pyrrolidinderivat, das für seine starke inhibitorische Wirkung auf die cytosolische Phospholipase A2 alpha (cPLA2α) bekannt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RSC-3388 umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrrolidin-Kerns. Die wichtigsten Schritte umfassen:

Bildung des Pyrrolidin-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um den Pyrrolidinring zu bilden.

Funktionalisierung: Der Pyrrolidin-Kern wird dann mit verschiedenen Substituenten funktionalisiert, darunter Difluorbenzoyl- und Benzoylgruppen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RSC-3388 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Molekül zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile werden unter kontrollierten Bedingungen eingesetzt, um Substitutionsreaktionen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Pyrrolidinderivaten führen, während Substitutionsreaktionen eine große Bandbreite an funktionalisierten Pyrrolidinverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Cancer Research

RSC-3388 has been extensively studied for its effects on various cancer types, including cervical and breast cancer.

- Cervical Cancer : In studies, this compound demonstrated significant inhibition of cPLA2α activity in cervical cancer cell lines (CaLo, SiHa, and CaSki), with an IC50 value around 30 nM. The compound was shown to reduce cell proliferation and induce apoptosis when combined with chemotherapeutic agents like paclitaxel and cisplatin, enhancing their efficacy (IC50 values for this compound were consistently around 30-35 nM) .

- Breast Cancer : Similar effects were observed in aggressive breast cancer models where this compound sensitized cells to doxorubicin by suppressing extracellular signal-regulated kinase pathways, indicating its potential as a combinatory therapeutic agent .

Inflammation Studies

This compound is also valuable in studying inflammatory responses. The inhibition of cPLA2α by this compound has been linked to reduced production of leukotrienes and prostaglandins, which are critical mediators in inflammatory pathways. This application is particularly relevant in understanding conditions such as asthma and arthritis where inflammation plays a central role .

Case Studies

| Study | Cancer Type | Findings | Significance |

|---|---|---|---|

| Study 1 | Cervical Cancer | This compound reduced cell proliferation and induced apoptosis when combined with chemotherapeutics. | Enhanced efficacy of standard treatments. |

| Study 2 | Breast Cancer | Inhibition of cPLA2α led to increased sensitivity to doxorubicin. | Potential for improved treatment regimens. |

| Study 3 | Inflammatory Models | Demonstrated reduction in leukotriene production upon treatment with this compound. | Implications for treating inflammatory diseases. |

Wirkmechanismus

RSC-3388 exerts its effects by inhibiting the activity of cytosolic phospholipase A2 alpha (cPLA2α). This enzyme is involved in the hydrolysis of membrane phospholipids, leading to the production of arachidonic acid and subsequent biosynthesis of eicosanoids such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrrophenon: Ein weiterer potenter Inhibitor von cPLA2α mit ähnlichen inhibitorischen Wirkungen.

GK470 (AVX235): Ein Thiazolylketon-Inhibitor von cPLA2α mit chemotherapeutischen Eigenschaften.

Einzigartigkeit von RSC-3388

This compound ist aufgrund seiner hohen Potenz und Selektivität für cPLA2α einzigartig. Es wurde gezeigt, dass es die cPLA2α-Aktivität bei nanomolaren Konzentrationen effektiv hemmt, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieses Enzyms in verschiedenen biologischen Prozessen und für die Entwicklung potenzieller Therapeutika macht .

Biologische Aktivität

RSC-3388 is a selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme integral to the inflammatory response. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases, cancer, and viral infections. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound functions primarily through the inhibition of cPLA2α, which catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA). The release of AA leads to the synthesis of eicosanoids, such as prostaglandins and leukotrienes, which are key mediators in inflammation. By inhibiting cPLA2α, this compound effectively reduces the production of these inflammatory mediators, thus exerting anti-inflammatory effects .

Key Mechanisms:

- Inhibition of cPLA2α : this compound has been shown to exhibit an IC50 value of 1.8 nM in various assays, indicating its potency in inhibiting cPLA2α activity .

- Reduction of Eicosanoid Production : The compound decreases the levels of pro-inflammatory eicosanoids, thereby mitigating inflammation .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various models:

- Topical Application in Mouse Models : In studies involving TNCB-induced ear swelling and dermatitis models, this compound significantly inhibited ear swelling and eicosanoid production. It also reduced inflammatory cytokines such as interleukin-1beta and macrophage inflammatory proteins .

- Collagen-Induced Arthritis : In vivo studies revealed that this compound exhibited anti-inflammatory effects comparable to established drugs like methotrexate and Enbrel in collagen-induced arthritis models .

- Atopic Dermatitis : The compound alleviated atopic dermatitis-like lesions induced by mite antigens in mice, supporting its potential for treating inflammatory skin disorders .

Anticancer Activity

Recent research has highlighted the role of cPLA2α in cancer progression:

- Breast Cancer Models : this compound was found to sensitize aggressive breast cancer cells to doxorubicin by suppressing ERK and mTOR pathways, indicating its potential as an adjunct therapy in chemotherapy-resistant cancers .

- Cervical Cancer Studies : In cervical cancer cell lines, this compound inhibited cell proliferation and induced apoptosis at concentrations up to 100 nM without affecting migration .

Antiviral Effects

This compound has been investigated for its antiviral properties:

- Inhibition of Viral Replication : Studies have shown that this compound affects viral RNA and protein accumulation in human coronavirus-infected cells. It exhibited antiviral effects against coronaviruses and other RNA viruses while being inactive against Picornaviridae family members .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Effect Observed | IC50 Value | Model Used |

|---|---|---|---|

| Anti-inflammatory | Inhibition of ear swelling | 1.8 nM | TNCB-induced mouse model |

| Anti-inflammatory | Reduction in cytokine levels | N/A | Atopic dermatitis model |

| Anticancer | Induction of apoptosis | ~30 nM | Cervical cancer cell lines |

| Anticancer | Sensitization to chemotherapy | N/A | Breast cancer models |

| Antiviral | Decreased viral RNA accumulation | N/A | Coronavirus-infected Huh-7 cells |

Case Study 1: Inflammatory Skin Disorders

A study demonstrated that topical application of this compound significantly reduced inflammation in a TNCB-induced ear swelling model. The results indicated a marked decrease in eicosanoid production and pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory skin conditions.

Case Study 2: Cancer Chemoresistance

In a breast cancer model, this compound was shown to enhance the efficacy of doxorubicin by targeting cPLA2α-mediated pathways. This finding underscores the compound's potential use as a combination therapy to overcome chemoresistance.

Eigenschaften

Molekularformel |

C49H44F2N4O5S |

|---|---|

Molekulargewicht |

839.0 g/mol |

IUPAC-Name |

(E)-N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C49H44F2N4O5S/c1-31(2)28-54(29-35-12-6-7-13-39(35)34-10-4-3-5-11-34)38-26-37(27-52-45(56)23-20-32-16-18-33(19-17-32)24-44-47(58)53-49(60)61-44)55(30-38)48(59)41-15-9-8-14-40(41)46(57)42-22-21-36(50)25-43(42)51/h3-25,31,37-38H,26-30H2,1-2H3,(H,52,56)(H,53,58,60)/b23-20+,44-24-/t37-,38+/m0/s1 |

InChI-Schlüssel |

OBIPTWMZQPZWHN-NFFGKUDUSA-N |

Isomerische SMILES |

CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)[C@@H]3C[C@H](N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)/C=C/C6=CC=C(C=C6)/C=C\7/C(=O)NC(=O)S7 |

Kanonische SMILES |

CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)C3CC(N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)C=CC6=CC=C(C=C6)C=C7C(=O)NC(=O)S7 |

Synonyme |

N-(-4-(N-(biphenyl-2-ylmethyl)-N-2-methylpropylamino)- 1-(2-(2,4-difluorobenzoyl)benzoyl)pyrrolidin- 2-yl)methyl-3-(4-(2,4-dioxothiazolidin-5-ylidenemethyl) phenyl)acrylamide RSC 3388 RSC-3388 RSC3388 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.